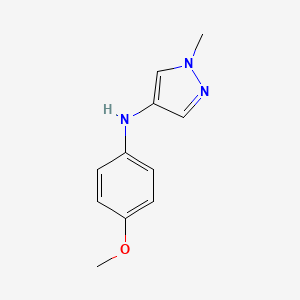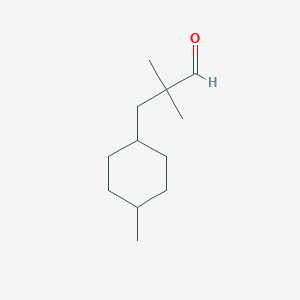
5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular formula of C7H10N4S. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-yl phosphonate
Uniqueness
Compared to similar compounds, 5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H11N3O2S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
5-amino-1-ethyl-3-methylsulfanylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2S/c1-3-10-5(8)4(7(11)12)6(9-10)13-2/h3,8H2,1-2H3,(H,11,12) |
Clé InChI |
CIGQKODDSCGQJK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)SC)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
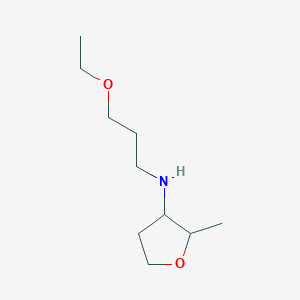
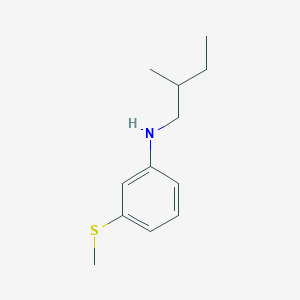
![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)


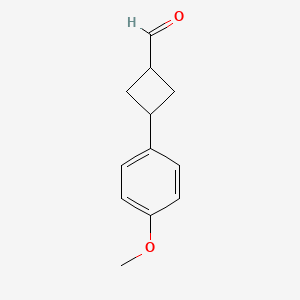
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)
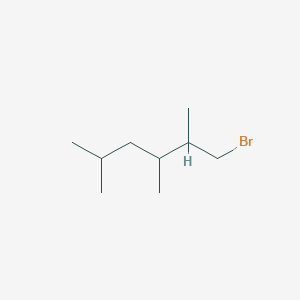
![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
![2-[(1-Phenylpropyl)amino]propan-1-ol](/img/structure/B13240068.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
